Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3
Description
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Properties
IUPAC Name |
methyl 2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O2/c1-5-10-31-36-32-22(2)19-25(33-35-28-13-8-9-14-29(28)37(33)3)20-30(32)38(31)21-23-15-17-24(18-16-23)26-11-6-7-12-27(26)34(39)40-4/h6-9,11-20H,5,10,21H2,1-4H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCCZIABCSDUPE-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)OC)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662122 | |
| Record name | Methyl 4'-{[7'-methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189944-53-3 | |
| Record name | Methyl 4'-{[7'-methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3, commonly referred to as a derivative of Telmisartan, is an important compound in pharmacology, particularly in the treatment of hypertension and other cardiovascular diseases. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C34H32N4O2
- Molecular Weight : 514.62 g/mol
The structure includes a biphenyl moiety linked to a benzimidazole derivative, which contributes to its biological activity. The presence of substituents such as the n-propyl and methyl groups enhances its pharmacological properties.
Antihypertensive Effects
Several studies have documented the antihypertensive effects of Telmisartan and its derivatives. Research indicates that these compounds can effectively lower blood pressure in both animal models and human clinical trials. For instance:
Cardiovascular Protection
Beyond lowering blood pressure, Telmisartan has been shown to provide cardiovascular protection by improving endothelial function and reducing arterial stiffness. This compound may also have beneficial effects on metabolic parameters, including insulin sensitivity.
Case Studies
- Hypertensive Patients : In a randomized controlled trial involving hypertensive patients, those treated with Telmisartan exhibited improved cardiovascular outcomes compared to placebo groups.
- Animal Studies : A study on spontaneously hypertensive rats demonstrated that treatment with this compound resulted in reduced left ventricular hypertrophy, indicating cardioprotective effects.
Synthesis and Derivative Information
The synthesis of this compound involves several chemical reactions starting from benzimidazole derivatives. The process typically includes:
- Formation of Benzimidazole Core : Utilizing n-propyl and methyl groups to create the desired benzimidazole structure.
- Biphenyl Linkage : Coupling reactions to attach the biphenyl moiety.
- Carboxylate Esterification : Finalizing the structure through esterification processes.
Preparation Methods
Core Benzimidazole Synthesis
The benzimidazole scaffold is synthesized via cyclization of benzene-1,2-diamine with chloracetic acid under acidic conditions. In a representative procedure, 125 mg (1.155 mmol) of benzene-1,2-diamine reacts with 0.55 g (5.82 mmol) of chloracetic acid in 4N HCl at reflux for 1 hour to yield 2-chloromethyl benzimidazole . Subsequent oxidation of (1H-benzimidazol-2-yl)methanol (125 g, 843.96 mmol) with potassium permanganate (159.7 g, 1.01 mol) in water generates 1H-benzimidazole-2-carboxylic acid, a critical intermediate for functionalization .
Key Reaction Parameters
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Temperature : Reflux (100–110°C)
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Catalyst : 4N HCl
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Oxidizing Agent : KMnO₄ (1.2 equiv)
Biphenyl Coupling Strategy
The biphenyl moiety is constructed via Suzuki-Miyaura cross-coupling between halogenated benzimidazole and phenylboronic acid derivatives. For instance, 4’-bromo-2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole reacts with 2-methoxycarbonylphenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form the biphenyl linkage . This method offers high regiocontrol and compatibility with ester functionalities.
Optimized Conditions
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : Na₂CO₃ (2.0 equiv)
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Solvent : Dimethoxyethane (DME)/H₂O (3:1)
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Temperature : 80°C, 12 hours
Esterification with Deuterated Methanol
The final step involves esterification of the biphenyl-2-carboxylic acid intermediate with deuterated methanol (CD₃OH) to introduce the -d₃ label. Using thionyl chloride (SOCl₂) as an activating agent, the carboxylic acid is converted to an acyl chloride, which subsequently reacts with CD₃OH under anhydrous conditions .
Procedure Overview
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Activation : Biphenyl-2-carboxylic acid (1.0 equiv) is treated with SOCl₂ (2.0 equiv) at 60°C for 2 hours.
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Esterification : CD₃OH (5.0 equiv) is added dropwise, and the mixture is stirred at room temperature for 6 hours.
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Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane = 1:4) .
Characterization Data
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Molecular Formula : C₃₄H₃₂N₄O₂ (deuterated methyl contributes +3 Da)
Purification and Analytical Validation
Final purification employs reversed-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the deuterated ester from non-deuterated byproducts. Critical quality control metrics include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC-UV (254 nm) | ≥99% |
| Deuterium Incorporation | High-Resolution MS | ≥98% d₃ |
| Residual Solvents | GC-FID | <500 ppm (ICH guidelines) |
Comparative Analysis of Synthetic Routes
Recent studies highlight the superiority of the biphenyl-first approach over fragment coupling. Early methods suffered from low yields (<50%) due to steric hindrance during benzimidazole alkylation. By contrast, introducing the biphenyl moiety prior to benzimidazole functionalization improves overall efficiency .
Yield Optimization
Challenges in Deuterium Labeling
Selective deuterium incorporation requires stringent control over reaction conditions to avoid proton-deuterium exchange. Key considerations include:
Q & A
Q. How can AI-driven platforms enhance the development of derivatives with improved pharmacological properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
